1-[(2-chloro-6-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
1-[(2-Chloro-6-fluorophenyl)methoxy]-3-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is an organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-6-fluorophenyl)methoxy]-3-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the chromone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step involves the reaction of the chromone core with 2-chloro-6-fluorophenylmethanol in the presence of a suitable base, such as potassium carbonate, to form the desired ether linkage.
Methylation: The final step involves the methylation of the chromone core to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloro-6-fluorophenyl)methoxy]-3-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromone derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-[(2-Chloro-6-fluorophenyl)methoxy]-3-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: It is used in research to understand its effects on various biological pathways and targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methoxy]-3-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoroanisole: This compound shares the chloro and fluoro substituents on the phenyl ring but lacks the chromone core.
7,9-bis[(2-chloro-6-fluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one: This compound has a similar chromone core but with additional substituents.
Uniqueness
1-[(2-Chloro-6-fluorophenyl)methoxy]-3-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is unique due to its specific combination of substituents and the chromone core, which can result in distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H18ClFO3 |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H18ClFO3/c1-12-9-18(25-11-15-16(22)7-4-8-17(15)23)20-13-5-2-3-6-14(13)21(24)26-19(20)10-12/h4,7-10H,2-3,5-6,11H2,1H3 |
InChI Key |
CAGVHRSXKOQXNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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